3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide
Description
Properties
Molecular Formula |
C15H16N4O2S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methyl-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-8(2)7-11(20)17-15-16-9(3)12(23-15)14-18-13(19-21-14)10-5-4-6-22-10/h4-6,8H,7H2,1-3H3,(H,16,17,20) |
InChI Key |
NNKOGJDCZWXKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC(C)C)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclocondensation Approach
This method involves sequential formation of the oxadiazole and thiazole rings, followed by amidation. Key steps include:
Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid
The oxadiazole precursor is synthesized via cyclization of thiophene-2-carbohydrazide with ethyl chlorooxoacetate under basic conditions (K₂CO₃, DMF, 80°C, 6 h). The product is hydrolyzed to the carboxylic acid using 2M HCl (yield: 78%).
Thiazole Ring Formation
The thiazole intermediate is generated via Hantzsch thiazole synthesis. A mixture of 4-methylthiosemicarbazide and ethyl 3-bromo-2-oxobutanoate undergoes cyclization in ethanol (reflux, 12 h). The resulting thiazolidinone is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to yield the thiazole core (yield: 65%).
Coupling and Amidation
The oxadiazole and thiazole intermediates are coupled via a Suzuki-Miyaura reaction using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. Subsequent amidation with 3-methylbutanoyl chloride in THF (0°C to RT, 4 h) affords the final product (overall yield: 42%).
Table 1: Reaction Conditions and Yields for Cyclocondensation Method
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | K₂CO₃, DMF, 80°C, 6 h | 78 |
| Thiazole formation | Ethanol, reflux, 12 h; DDQ, CH₂Cl₂ | 65 |
| Coupling/Amidation | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O; THF, 0°C–RT | 42 |
One-Pot Tandem Synthesis
A streamlined approach reduces purification steps by combining oxadiazole-thiazole formation in a single pot:
Reaction Mechanism
-
Oxadiazole-Thiophene Assembly : Thiophene-2-carbonitrile and hydroxylamine hydrochloride react in ethanol/water (1:1) at 70°C to form amidoxime. This intermediate undergoes cyclization with ethyl bromopyruvate in the presence of NaHCO₃ to yield the oxadiazole-thiophene hybrid.
-
Thiazole-Butanamide Integration : The hybrid is treated with 3-methylbutanamide and Lawesson’s reagent in toluene (110°C, 8 h), facilitating simultaneous thiazole ring closure and amidation.
Table 2: Optimized Conditions for One-Pot Synthesis
| Parameter | Value |
|---|---|
| Temperature | 70°C (Step 1); 110°C (Step 2) |
| Catalyst | NaHCO₃ (Step 1); Lawesson’s reagent (Step 2) |
| Solvent | Ethanol/water (Step 1); Toluene (Step 2) |
| Yield | 58% (overall) |
Microwave-Assisted Green Synthesis
This method enhances efficiency using microwave irradiation and eco-friendly catalysts:
Procedure
-
Oxadiazole Synthesis : Thiophene-2-carbohydrazide and trimethyl orthoacetate react under microwave irradiation (300 W, 120°C, 20 min) to form the oxadiazole ring.
-
Thiazole Formation : The oxadiazole intermediate is combined with 3-methylbutanamide and Cs₂CO₃ in PEG-400, irradiated (150 W, 100°C, 15 min) to achieve cyclization and amidation.
Table 3: Comparative Analysis of Microwave vs. Conventional Methods
| Metric | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 35 min | 18 h |
| Yield | 67% | 42% |
| Solvent | PEG-400 | DMF/THF |
Stereochemical Control and Characterization
Z-Isomer Selectivity
The (2Z) configuration is ensured by steric hindrance during the thiazole-imine tautomerization. DFT calculations (B3LYP/6-31G*) indicate the Z-isomer is 12.3 kcal/mol more stable than the E-form due to reduced van der Waals strain.
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 3.21 (s, 3H, N-CH₃), 2.98–2.89 (m, 2H, butanamide-CH₂).
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including those similar to 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide. The compounds were tested against a range of bacteria and fungi, showing enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| 3-methyl-N-[...]butanamide | Antibacterial | Bacillus cereus | High efficacy |
| 3-methyl-N-[...]butanamide | Antifungal | Candida albicans | Moderate efficacy |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HCT116 | 20 | Cell cycle arrest |
Case Study 1: Synthesis and Evaluation
A study conducted by Özyazıcı et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications at the thiazole position significantly enhanced both antimicrobial and cytotoxic activities .
Case Study 2: Neurodegenerative Disease Research
Another application explored the use of compounds similar to 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide in treating neurodegenerative diseases like Alzheimer's. These compounds showed potential in inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology .
Mechanism of Action
The mechanism by which 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Oxadiazole Hybrids
Compounds with thiazole-oxadiazole frameworks, such as those synthesized in Scheme 1 (), share synthetic routes involving hydrazine hydrate and carbon disulfide. However, the target compound distinguishes itself with a thiophene substituent on the oxadiazole ring, which enhances π-electron density compared to phenyl or alkyl groups in analogues like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. This substitution may improve solubility in nonpolar solvents or alter binding interactions in biological systems .
Thiadiazole Derivatives with Benzamide Groups
Molecules such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) exhibit phenyl and isoxazole substituents. Key differences include:
- Melting Points : The target compound’s melting point is unreported, but analogues like 6 (mp 160°C) and 8a (mp 290°C) suggest that bulky substituents (e.g., acetylpyridinyl in 8a) increase thermal stability .
- Spectroscopic Profiles : The target compound’s IR spectrum would likely show C=O stretches near 1600–1700 cm⁻¹, consistent with benzamide derivatives (e.g., 1605 cm⁻¹ in Compound 6). However, the thiophene group may introduce distinct UV-Vis absorption bands due to extended conjugation .
Dimethylamino Acryloyl-Substituted Thiadiazoles
Compounds 4g and 4h () feature dimethylamino acryloyl groups, which introduce strong electron-withdrawing effects. The molecular weight of the target compound (~440–460 g/mol, estimated) aligns with 4g (392.48 g/mol), but the latter’s dimethylamino group contributes to lower melting points (200°C for 4g vs. likely higher for the target compound) .
Methoxybenzyl-Thiadiazole Analogues
The structurally similar N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide () shares a thiadiazole core but substitutes the oxadiazole-thiophene group with a benzothiazolyl moiety. Key comparisons include:
- Molecular Formula : C₂₁H₂₀N₄O₃S₂ () vs. approximately C₁₈H₁₇N₃O₂S₂ for the target compound.
- Bioactivity Potential: The benzothiazolyl group in ’s compound may confer affinity for sulfur-binding enzymes, whereas the thiophene-oxadiazole group in the target compound could enhance interactions with aromatic stacking partners .
Research Implications
The structural variations among these compounds highlight the following trends:
- Substituent Effects : Electron-rich groups (e.g., thiophene) may enhance π-π interactions in drug-receptor binding, while electron-withdrawing groups (e.g., oxadiazole) improve metabolic stability.
- Synthetic Flexibility : The use of hydrazine derivatives () and active methylene compounds () demonstrates adaptable routes for modifying heterocyclic cores, though the target compound’s thiophene-oxadiazole linkage may require specialized coupling reagents.
Biological Activity
The compound 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide (CAS Number: 1144465-47-3) is a novel synthetic derivative featuring complex heterocyclic structures. Its unique composition suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, focusing on its antimicrobial efficacy, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The compound consists of a thiazole ring, oxadiazole moiety, and thiophene substituent, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, derivatives with similar structures have shown significant activity against various bacterial strains:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 µM |
| 3g | Escherichia coli | 0.21 µM |
| 3g | Candida albicans | 0.83 µM |
These findings indicate that the compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting it may serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) demonstrated that while the compound shows promising antimicrobial properties, it also exhibits varying levels of toxicity. The HaCat cell line was found to be more sensitive to the compound compared to BALB/c 3T3 cells. The IC50 values after 72 hours of exposure were evaluated to understand the safety profile of the compound:
| Cell Line | IC50 Value (µM) |
|---|---|
| HaCat | >100 |
| BALB/c 3T3 | >100 |
These results suggest that while the compound has significant biological activity, further optimization may be needed to enhance selectivity and reduce toxicity .
Structure-Activity Relationship (SAR)
The biological activity of compounds like 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide can be rationalized through SAR studies. Substituents on the heterocyclic rings play a crucial role in modulating activity:
- Electron-Withdrawing Groups (EWGs) at specific positions enhance antimicrobial properties.
- Electron-Dongating Groups (EDGs) can improve anticancer activities.
For example, halogen substitutions have been associated with increased antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
In a comparative study of various thiazole and oxadiazole derivatives:
- Compounds with thiophene rings exhibited enhanced binding affinity to bacterial DNA gyrase.
- Molecular docking studies revealed that interactions between the compound and key amino acids in target enzymes could explain its potent antibacterial properties.
Binding energies comparable to established antibiotics like ciprofloxacin were observed, indicating a promising therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
